molecular formula C10H9NO3 B13454746 Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate

Cat. No.: B13454746
M. Wt: 191.18 g/mol
InChI Key: IHMITYCPTARJKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is a chemical compound with a pyridine ring substituted with an ethynyl group at the 5-position, a methoxy group at the 6-position, and a carboxylate ester group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Ethynylation: Introduction of the ethynyl group at the 5-position can be achieved using ethynylation reagents under appropriate conditions.

    Methoxylation: The methoxy group is introduced at the 6-position using methoxylation reagents.

    Esterification: The carboxylate ester group is formed at the 3-position through esterification reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into reduced derivatives.

    Substitution: The ethynyl and methoxy groups can participate in substitution reactions with suitable reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions may involve halogenating agents or nucleophiles under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized pyridine derivatives, while reduction may produce reduced pyridine compounds.

Scientific Research Applications

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate has diverse applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including as a drug candidate.

    Industry: It is used in the development of materials and as an intermediate in chemical manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The ethynyl and methoxy groups may play a role in binding to target sites, influencing the compound’s biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions.

Comparison with Similar Compounds

Similar Compounds

    Methyl 5-methoxypyridine-3-carboxylate: Similar structure but lacks the ethynyl group.

    Ethyl 5-ethynyl-6-methoxypyridine-3-carboxylate: Similar structure with an ethyl ester instead of a methyl ester.

Uniqueness

Methyl 5-ethynyl-6-methoxypyridine-3-carboxylate is unique due to the presence of both the ethynyl and methoxy groups, which confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

methyl 5-ethynyl-6-methoxypyridine-3-carboxylate

InChI

InChI=1S/C10H9NO3/c1-4-7-5-8(10(12)14-3)6-11-9(7)13-2/h1,5-6H,2-3H3

InChI Key

IHMITYCPTARJKR-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C(=O)OC)C#C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.